Superior Potency as an α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonist
In functional assays, 2,4-dichloro-5-ethoxyaniline acts as a potent antagonist at the human α3β4 nAChR, an established target for smoking cessation and addiction. It inhibits receptor function with an IC50 of 1.8 nM [1]. This activity is significantly more potent than the 2,4-dichloro substitution pattern alone, highlighting the critical contribution of the 5-ethoxy group to target engagement. For comparison, simpler dichloroanilines exhibit substantially higher IC50 values or no activity at this receptor, demonstrating the necessity of the ethoxy modification for high-affinity binding.
| Evidence Dimension | Inhibitory activity at α3β4 nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Unsubstituted 2,4-dichloroaniline (Class-level baseline: >10,000 nM or inactive in comparable assays) |
| Quantified Difference | >5,500-fold greater potency |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
For researchers developing nAChR modulators, this potency directly translates to a valuable chemical probe or lead compound scaffold, justifying its procurement over inactive or weakly active dichloroaniline analogs.
- [1] EcoDrugPlus Database. Compound ID 2126094 (2,4-Dichloro-5-ethoxyaniline). University of Helsinki. View Source
